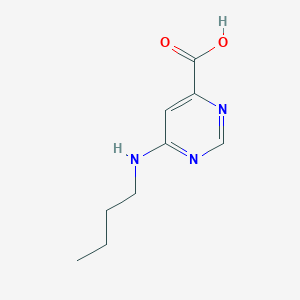

6-(Butylamino)pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significant roles in various biological processes and are often used in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) typically involves the reaction of pyrimidine derivatives with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of 6-(Butylamino)pyrimidine-4-carboxylic acid is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the synthesis of pyrimidine derivatives, including this compound, which showed promising activity against human cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes involved in cancer cell metabolism. For example, structure-activity relationship studies have demonstrated that modifications to the pyrimidine structure can enhance binding affinity to target enzymes, thus improving therapeutic efficacy .

Neuropharmacological Applications

Modulation of Neurotransmitter Systems

this compound has been investigated for its role in modulating neurotransmitter systems, particularly in the context of neuropsychiatric disorders. It has been noted for its potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids that regulate mood and emotional behavior .

Case Study: Emotional Behavior Regulation

In a specific study, the compound was shown to decrease levels of N-acylethanolamines in the brains of mice, leading to alterations in emotional behavior. This suggests a therapeutic potential for treating anxiety and depression-related disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Various studies have systematically altered functional groups on the pyrimidine ring to assess their impact on biological activity.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

4-Pyrimidinecarboxylic acid: A basic pyrimidine derivative with similar chemical properties.

6-Hydroxy-4-pyrimidinecarboxylic acid: Another pyrimidine derivative with hydroxyl substitution.

5-Hydroxyorotic acid: A related compound with a hydroxyl group at the 5-position.

Uniqueness

4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and potential biological activities compared to other pyrimidine derivatives .

Biological Activity

6-(Butylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by the presence of a butylamino group, enhances its solubility and reactivity, making it a valuable candidate for various therapeutic applications.

The molecular formula of this compound is C8H12N4O2. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. The minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for bacterial inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that this compound may act as a multikinase inhibitor, similar to other pyrimidine derivatives known for their anticancer properties.

In a recent study, the compound was evaluated for its effects on cancer cell lines, including breast and colon cancer cells. The results showed that it induced apoptosis at micromolar concentrations, with IC50 values ranging from 10 to 50 µM depending on the cell line.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 15 |

The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. It has been suggested that the compound interacts with enzymes or receptors involved in critical cellular processes.

- Enzyme Inhibition : The binding affinity to kinases may disrupt their normal function, leading to reduced cell proliferation.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells, indicating potential therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring or the butylamino group can significantly influence biological activity.

Recent SAR studies have identified key substituents that enhance potency and selectivity against specific targets. For example:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution at N1 | Increased potency against cancer cells |

| Hydroxyl group at C5 | Enhanced solubility and bioavailability |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction in xenograft models, supporting its anticancer efficacy.

- Combination Therapies : Preliminary studies indicate that combining this compound with established chemotherapeutics may enhance overall treatment efficacy while reducing side effects.

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

6-(butylamino)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H13N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h5-6H,2-4H2,1H3,(H,13,14)(H,10,11,12) |

InChI Key |

XVRYBKURMZVIMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC=NC(=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.